molecular formula C15H27N7O7S B1336691 Arg-Gly-Asp-Cys CAS No. 109292-46-8

Arg-Gly-Asp-Cys

カタログ番号 B1336691
CAS番号: 109292-46-8
分子量: 449.5 g/mol
InChIキー: AEGSIYIIMVBZQU-CIUDSAMLSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The Arg-Gly-Asp (RGD) sequence is a consensus sequence found in matrix proteins that is critical for binding cell surface receptors known as integrins. This sequence is essential for a variety of biological activities, including cell adhesion, migration, and survival. The addition of a cysteine residue to the RGD sequence can allow for the formation of cyclic peptides, which may enhance the biological activity and stability of the peptide .

Synthesis Analysis

The synthesis of peptides containing the RGD sequence can be achieved through solid-phase peptide synthesis, as demonstrated in the preparation of cyclic tetrapeptides and pentapeptides. The sequence of amino acids and the choice of resin can significantly affect the efficiency of cyclization and cleavage from the resin . Additionally, the polymerization procedure with diphenylphosphoryl azide has been used to prepare unique polypeptides containing a repetitive RGD core sequence .

Molecular Structure Analysis

The secondary structure of RGD-containing peptides in aqueous solution has been studied using two-dimensional 1H NMR methods and molecular dynamics. These studies have revealed that the biological activity of these peptides is related to their ability to assume specific secondary structures, such as type II beta-turns. The presence of a cysteine residue allows for the formation of cyclic peptides, which can adopt conformations that include beta-turns, enhancing their interaction with integrin receptors .

Chemical Reactions Analysis

The RGD sequence, when incorporated into peptides, can interact with various proteins involved in cell adhesion. For instance, RGD-containing peptides have been shown to inhibit the binding of fibrinogen and von Willebrand factor to platelets, thereby inhibiting platelet aggregation. The specific amino acid sequence and conformation of the peptide are crucial for this inhibitory activity, as conservative substitutions can markedly reduce the peptide's effectiveness .

Physical and Chemical Properties Analysis

The physical and chemical properties of RGD-containing peptides are influenced by their conformation and the presence of charged side chains. The cyclic nature of some RGD peptides, such as those containing a cysteine residue for disulfide bond formation, can affect their solubility, stability, and biological activity. The conformational studies suggest that the secondary structure, particularly the presence of nested beta-bends, is a key determinant of the peptide's binding activity to cell surface receptors .

科学的研究の応用

Cell Adhesion and Binding Specificity

  • Peptides containing the Arg-Gly-Asp sequence, like Arg-Gly-Asp-Cys, have significant roles in cell adhesion, impacting the interactions of cells with fibronectin and vitronectin substrates. Modifications in the peptide sequence can influence binding specificity to these substrates, highlighting the importance of the tripeptide sequence in cell attachment and receptor recognition (Pierschbacher & Ruoslahti, 1987).

Peptide Stability and Degradation

  • The stability of Arg-Gly-Asp containing peptides, like Arg-Gly-Asp-Cys, can be enhanced through cyclization. This structural change can significantly reduce degradation rates, particularly at neutral pH levels, due to increased rigidity and reduced structural flexibility (Bogdanowich-Knipp et al., 1999).

Bioactive Material Development

  • Arg-Gly-Asp-Cys peptides have been investigated for developing bioactive materials, particularly in orthopedic applications. For instance, attaching this peptide to polypyrrole-coated titanium substrates enhances osteoblast adhesion, suggesting potential use in orthopedic implants (De Giglio et al., 2000).

Inhibition of Fibrinogen and von Willebrand Factor Binding

  • Arg-Gly-Asp-containing peptides, including variations like Arg-Gly-Asp-Cys, can inhibit fibrinogen and von Willebrand factor binding to platelets. This implies potential therapeutic applications in conditions where platelet aggregation is a concern, such as thrombotic disorders (Plow et al., 1985).

Angiogenesis Inhibition

  • Novel cyclic Arg-Gly-Asp peptides, potentially including Arg-Gly-Asp-Cys, have been identified as potent inhibitors of angiogenesis. This property is particularly relevant in cancer research for developing treatments that inhibit tumor growth by blocking blood vessel formation (Kawaguchi et al., 2001).

Integrin Binding and Drug Design

  • The Arg-Gly-Asp sequence is a key component for integrin binding in cell adhesion molecules. Research on peptides including Arg-Gly-Asp-Cys aids in understanding integrin functions and contributes to drug design for diseases like thrombosis and cancer (Ruoslahti, 1996).

Structural Analysis for Bioactivity

  • Studies focusing on the structural aspects of Arg-Gly-Asp-containing peptides, such as Arg-Gly-Asp-Cys, help in understanding the relationship between peptide conformation and biological activity. This information is crucial for designing effective bioactive peptides and drugs (Yamamoto et al., 1994).

作用機序

Target of Action

Arg-Gly-Asp-Cys (RGD-Cys) primarily targets integrins, specifically integrins αvβ3 and αvβ5 . These integrins are cell adhesion proteins that recognize and bind to the RGD sequence, which is found within many matrix proteins, including fibronectin . They are overexpressed on many solid tumors and in tumor neovasculature .

Mode of Action

RGD-Cys interacts with its targets, the integrins, by binding to them. This binding disrupts cell integrin interactions . The RGD sequence in the peptide is recognized by the integrins, leading to this interaction .

Biochemical Pathways

The binding of RGD-Cys to integrins affects various biochemical pathways. It plays a role in cell adhesion, a process crucial for the growth and development of cells. This interaction can influence the downstream effects of cell proliferation, differentiation, and migration .

Pharmacokinetics

The pharmacokinetics of RGD-Cys involves its absorption, distribution, metabolism, and excretion (ADME). In a study, RGD-Cys was covalently coupled with the liposomal membrane surface, followed by coating with polyethylene glycol (PEG) using the post-insertion technique . The coupling efficiency reached 98%, indicating high bioavailability . The targeted liposomes showed long circulating properties in rat plasma .

Result of Action

The result of RGD-Cys action at the molecular and cellular level involves enhanced cellular uptake and improved pharmacokinetics . In vitro studies have shown that RGD-Cys-modified liposomes had higher cell uptake by U87MG cells, compared with non-targeted liposomes .

Action Environment

The action, efficacy, and stability of RGD-Cys can be influenced by various environmental factors. For instance, the presence of excess free RGD can significantly inhibit cellular uptake . Furthermore, the physiological environment, such as the presence of other competing molecules or changes in pH, can also impact the action of RGD-Cys.

Safety and Hazards

RGDC is intended for research use only and not for medicinal or household use . It is advised to avoid dust formation, breathing mist, gas, or vapors, and contact with skin and eyes .

将来の方向性

RGDC has been used in the development of drugs and diagnostics . It has been used in bioengineering, and depending on the application and the integrin targeted, RGDC can be chemically modified or replaced by a similar peptide which promotes cell adhesion . RGDC-functionalized melanin nanoparticles have been used for breast cancer photoacoustic imaging and surgical navigation .

特性

IUPAC Name

(3S)-3-[[2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]acetyl]amino]-4-[[(1R)-1-carboxy-2-sulfanylethyl]amino]-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H27N7O7S/c16-7(2-1-3-19-15(17)18)12(26)20-5-10(23)21-8(4-11(24)25)13(27)22-9(6-30)14(28)29/h7-9,30H,1-6,16H2,(H,20,26)(H,21,23)(H,22,27)(H,24,25)(H,28,29)(H4,17,18,19)/t7-,8-,9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEGSIYIIMVBZQU-CIUDSAMLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC(C(=O)NCC(=O)NC(CC(=O)O)C(=O)NC(CS)C(=O)O)N)CN=C(N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(C[C@@H](C(=O)NCC(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CS)C(=O)O)N)CN=C(N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H27N7O7S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

H-Arg-Gly-Asp-Cys-OH

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Arg-Gly-Asp-Cys
Reactant of Route 2
Arg-Gly-Asp-Cys
Reactant of Route 3
Arg-Gly-Asp-Cys
Reactant of Route 4
Arg-Gly-Asp-Cys
Reactant of Route 5
Arg-Gly-Asp-Cys
Reactant of Route 6
Arg-Gly-Asp-Cys

Q & A

Q1: What is the primary biological target of Arg-Gly-Asp-Cys?

A1: Arg-Gly-Asp-Cys primarily targets integrins, specifically the αvβ3 integrin, also known as the vitronectin receptor. [, ] This integrin is commonly found on cells of mesenchymal origin and plays a crucial role in cell adhesion and signaling processes. []

Q2: How does the cyclic structure of Arg-Gly-Asp-Cys influence its activity?

A2: Cyclization of Arg-Gly-Asp-Cys, achieved through a disulfide bond between the cysteine residues, significantly enhances its potency as an integrin antagonist compared to its linear counterpart. [, ] This increased activity is attributed to the constrained conformation of the cyclic structure, which better mimics the bioactive conformation recognized by integrins. []

Q3: What are the downstream effects of Arg-Gly-Asp-Cys binding to αvβ3 integrin?

A3: Binding of Arg-Gly-Asp-Cys to αvβ3 integrin blocks the binding site for natural ligands, such as vitronectin and fibronectin, effectively inhibiting various cellular processes. These include cell adhesion, migration, proliferation, and angiogenesis, which are often implicated in tumor growth and metastasis. [, ]

Q4: What is the molecular formula and weight of Arg-Gly-Asp-Cys?

A4: The molecular formula of Arg-Gly-Asp-Cys is C17H29N7O6S2. Its molecular weight is 479.58 g/mol.

Q5: How was NMR spectroscopy used to characterize the conformation of Arg-Gly-Asp-Cys?

A5: NMR spectroscopy, particularly 1H-NMR, has been extensively employed to elucidate the solution conformation of Arg-Gly-Asp-Cys in various solvents, including DMSO-d6 and water. [, ] These studies revealed that the cyclic structure adopts a specific conformation around the Arg-Gly-Asp region, vital for its biological activity. []

Q6: How does the incorporation of penicillamine (Pen) affect the conformational flexibility of Arg-Gly-Asp-Cys?

A6: Replacing cysteine with penicillamine in the cyclic structure (Ac-Pen-Arg-Gly-Asp-Cys-NH2) was found to further restrict conformational flexibility compared to the cysteine-containing counterpart. [, ] This modification contributes to a more defined pharmacophore conformation and potentially influences its binding affinity and selectivity towards specific integrin subtypes. [, ]

Q7: Has Arg-Gly-Asp-Cys been successfully immobilized onto material surfaces?

A7: Yes, researchers have successfully immobilized Arg-Gly-Asp-Cys onto various material surfaces, including titanium and gold, to enhance their biocompatibility and promote cell adhesion. [, , , ] This surface modification holds promise for improving the integration of medical implants and promoting bone regeneration. [, ]

Q8: What methods have been used to characterize the immobilization of Arg-Gly-Asp-Cys on material surfaces?

A8: Various surface characterization techniques have been employed to confirm and quantify the immobilization of Arg-Gly-Asp-Cys on material surfaces. These include X-ray photoelectron spectroscopy (XPS), infrared reflection absorption spectroscopy (IRAS), and radiolabeling techniques. [, ]

Q9: Does Arg-Gly-Asp-Cys possess any inherent catalytic properties?

A9: While Arg-Gly-Asp-Cys itself doesn't exhibit direct catalytic activity, it can be employed as a building block in constructing nanostructures with enzymatic properties. [] For example, incorporating a selenium-containing analog of Arg-Gly-Asp-Cys onto gold nanoparticles resulted in a nanozyme with enhanced glutathione peroxidase (GPx) activity. []

Q10: How have molecular dynamics simulations been utilized to study Arg-Gly-Asp-Cys?

A10: Molecular dynamics (MD) simulations have provided valuable insights into the conformational dynamics and properties of Arg-Gly-Asp-Cys in solution. [, ] These simulations have helped elucidate the influence of the disulfide bond on its conformational preferences, dipole moment, and diffusion coefficients, further strengthening the understanding of its structure-activity relationship. []

Q11: How do modifications to the amino acid sequence flanking the RGD motif affect integrin binding?

A11: The amino acid residues flanking the core RGD sequence significantly influence the binding affinity and selectivity of the peptide towards different integrin subtypes. [] For instance, incorporating specific amino acids or modifying their chirality can enhance its affinity towards αvβ3 integrin while reducing its affinity towards other integrin subtypes. []

Q12: What strategies have been explored to improve the stability of Arg-Gly-Asp-Cys-based hydrogels?

A12: Researchers have incorporated crosslinking agents, such as UV light or chemical crosslinkers, to enhance the stability and mechanical properties of Arg-Gly-Asp-Cys-modified hydrogels for tissue engineering applications. [, ] These modifications aim to prolong the degradation time of the hydrogels and allow for sustained delivery of bioactive cues. [, ]

Q13: How does the performance of Arg-Gly-Asp-Cys-modified surfaces compare to unmodified controls in cell culture studies?

A13: In vitro studies consistently demonstrate that surfaces modified with Arg-Gly-Asp-Cys exhibit significantly enhanced cell attachment, spreading, and proliferation compared to unmodified control surfaces. [, ] This effect is attributed to the specific interaction between Arg-Gly-Asp-Cys and integrins on the cell surface, promoting cell adhesion and subsequent cellular processes. [, ]

Q14: What cell types have been used to investigate the efficacy of Arg-Gly-Asp-Cys-modified materials in vitro?

A14: Researchers have employed various cell types, including osteoblasts, fibroblasts, and neural stem cells, to assess the biocompatibility and efficacy of Arg-Gly-Asp-Cys-modified materials in vitro. [, , , ] The choice of cell type typically depends on the specific application being investigated, such as bone regeneration, tissue engineering, or nerve repair. [, , ]

Q15: Have there been any in vivo studies investigating the therapeutic potential of Arg-Gly-Asp-Cys?

A15: Yes, preclinical studies in animal models have demonstrated that Arg-Gly-Asp-Cys-conjugated nanoparticles can effectively target tumors expressing αvβ3 integrin. [] These nanoparticles, loaded with chemotherapeutic drugs, showed enhanced tumor uptake and improved therapeutic efficacy compared to free drug administration. []

Q16: What analytical techniques were used to monitor the biodistribution of Technetium-99m-labeled Arg-Gly-Asp-Cys in animal models?

A16: Researchers utilized scintigraphy and region-of-interest (ROI) analysis to monitor the biodistribution of Technetium-99m-labeled Arg-Gly-Asp-Cys in animal models. [] These techniques allowed for visualization and quantification of the radiolabeled peptide in different organs and tissues over time, providing insights into its pharmacokinetic properties. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。